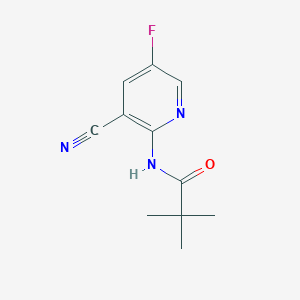
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide
Übersicht
Beschreibung
“N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide” is a chemical compound with the empirical formula C11H12FN3O . It has a molecular weight of 221.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Physical And Chemical Properties Analysis
“N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide” is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Wissenschaftliche Forschungsanwendungen
Metallation of π-Deficient Heteroaromatic Compounds
A study by Marsais and Quéguiner (1983) reviews the metallation of π-deficient heterocyclic compounds, highlighting significant developments in this research area. Metallation, particularly of 3-fluoropyridine, can be directed at different positions depending on the conditions, leading to the production of 2,3- or 3,4-disubstituted pyridines. This process is crucial in synthetic organic chemistry for creating complex molecules, potentially including compounds like N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide (Marsais & Quéguiner, 1983).
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) discusses the development of amyloid imaging ligands, including compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, for in vivo measurement of amyloid in Alzheimer's disease patients' brains. This research illustrates the application of fluorinated and cyano compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).
Fluorinated Compounds in Liquid Crystals
Hird (2007) reviews the properties and applications of fluorinated liquid crystals, emphasizing the impact of fluorination on the materials' properties. This research could be relevant to understanding the effects of fluorinated compounds like N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide on the properties of materials and their potential applications in advanced technologies (Hird, 2007).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified under storage class code 11, which refers to combustible solids . The compound does not have a flash point, indicating that it does not have a temperature at which it can ignite in air .
Eigenschaften
IUPAC Name |
N-(3-cyano-5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-11(2,3)10(16)15-9-7(5-13)4-8(12)6-14-9/h4,6H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQWBBAPREJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



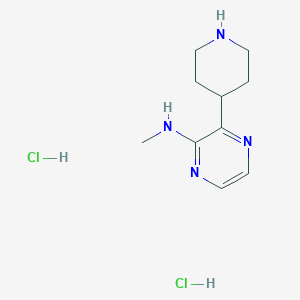
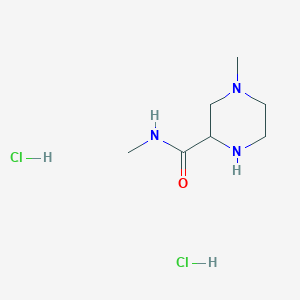
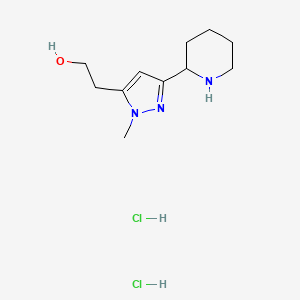
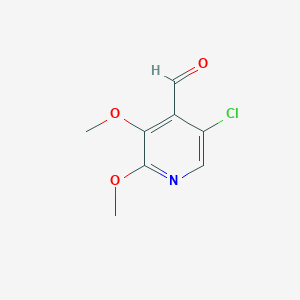
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
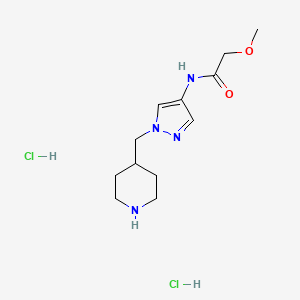
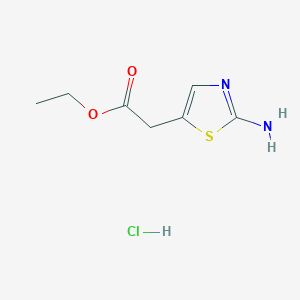
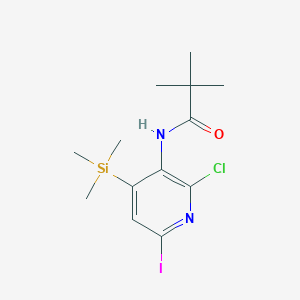
![6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428188.png)
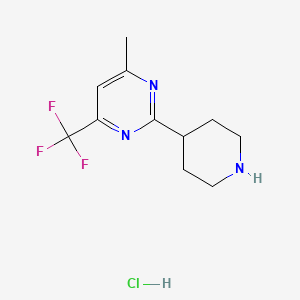
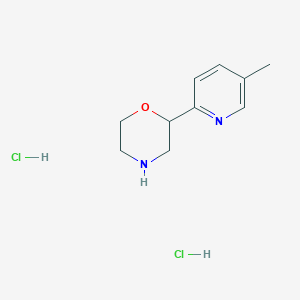
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)
